molecular formula C19H17F3N2O6 B2371341 N1-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide CAS No. 2034418-60-3

N1-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

Cat. No. B2371341
CAS RN: 2034418-60-3
M. Wt: 426.348
InChI Key: LXPBTSMRBGBAKO-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule. Unfortunately, there isn’t much specific information available about this exact compound .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied . These studies often involve techniques like FT-IR and NMR spectral techniques, and the molecular structure is often optimized using density functional theory (DFT) methods.

Scientific Research Applications

Organic Light-Emitting Devices (OLEDs)

The compound’s unique molecular structure contributes to its application in non-doped blue organic light-emitting devices (OLEDs). Researchers have synthesized derivatives of this compound, such as 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(naphthalen-1-yl)-1H-phenanthro[9,10-d]imidazole (1), 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-methoxynaphthalen-4-yl)-1H-phenanthro[9,10-d]imidazole (2), and 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(pyren-10-yl)-1H-phenanthro[9,10-d]imidazole (3). These compounds exhibit blue emission (450 nm) and impressive device performance, including high luminance, power efficiency, and external quantum efficiency .

Cannabinoid Receptor Ligands

While not widely explored, the compound’s structure suggests potential as a template for developing new CB2 ligands with enhanced potency and selectivity. Computational models can aid in structure-activity relationship (SAR) interpretation and optimization of CB2-selective ligands .

PARP1 Inhibition

Compound 4 (2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide) has been identified as a tractable lead for further SAR optimization in the context of PARP1 inhibition. Researchers are investigating its potential as a therapeutic agent .

Crystallography Studies

The crystal structure of a related compound, (E)-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-N-phenylhydrazinecarbothioamide), has been determined. Such studies contribute to our understanding of molecular interactions and solid-state properties .

OLEDs for Display Technology

Efficient blue OLEDs are crucial for display technology. While blue components in white OLEDs have historically posed challenges, compounds like the one hold promise for improving blue OLED performance in display panels .

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available resources .

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties .

properties

IUPAC Name

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O6/c20-19(21,22)30-13-4-2-12(3-5-13)24-18(27)17(26)23-10-14(25)11-1-6-15-16(9-11)29-8-7-28-15/h1-6,9,14,25H,7-8,10H2,(H,23,26)(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXPBTSMRBGBAKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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